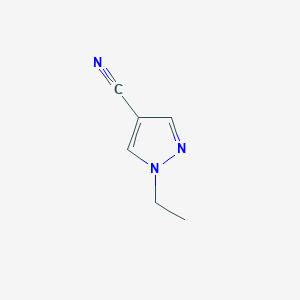

1-ethyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 1-ethyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYEGXBMMZIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1006434-01-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide covers its chemical and physical properties, safety and handling protocols, and a representative synthetic methodology.

Chemical and Physical Properties

1-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1006434-01-0 | |

| Molecular Formula | C₆H₇N₃ | |

| Molecular Weight | 121.14 g/mol | Calculated |

| IUPAC Name | 1-ethyl-1H-pyrazole-4-carbonitrile | |

| Physical Form | Liquid, Solid, or Semi-solid | |

| InChI | 1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 | |

| InChIKey | SCVYEGXBMMZIET-UHFFFAOYSA-N | |

| SMILES | CCN1C=C(C=N1)C#N | |

| Purity | 97% | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Safety and Handling

This compound is classified as hazardous. The following table outlines its GHS safety information.

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |

Handling Precautions:

-

Wear protective gloves, protective clothing, and eye/face protection.[1]

-

Wash skin thoroughly after handling.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Store in a well-ventilated place and keep the container tightly closed.[1]

Experimental Protocols

Proposed Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile:

A potential synthetic pathway is the reaction of ethylhydrazine with a derivative of 2-formyl-3-oxopropanenitrile.

Experimental Workflow:

Caption: Proposed synthetic workflow for 1-ethyl-1H-pyrazole-4-carbonitrile.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-formyl-3-oxopropanenitrile derivative in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add ethylhydrazine to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Logical Relationships in Safety Protocols

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

Caption: Relationship between hazards and precautionary measures.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-ethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a broad range of activities including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides a summary of the available physicochemical properties of 1-ethyl-1H-pyrazole-4-carbonitrile, outlines general experimental approaches for its synthesis and characterization, and presents logical workflows relevant to its study.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 121.14 g/mol | --INVALID-LINK-- |

| LogP (calculated) | 0.72 | Hit2Lead |

| Physical Form | Liquid or Solid or Semi-solid or lump | --INVALID-LINK-- |

| CAS Number | 1006434-01-0 | --INVALID-LINK-- |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile is not available in the cited literature. However, a general approach to the synthesis of N-alkylated pyrazoles can be inferred from established synthetic methodologies for related pyrazole derivatives.

General Synthesis Approach for N-Alkylated Pyrazoles:

The synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile would likely involve the N-alkylation of a 1H-pyrazole-4-carbonitrile precursor. A plausible synthetic route is the reaction of 1H-pyrazole-4-carbonitrile with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base and solvent.

Illustrative Reaction Scheme:

Key Experimental Steps would include:

-

Reaction Setup: Dissolving 1H-pyrazole-4-carbonitrile in an appropriate aprotic solvent (e.g., acetonitrile, DMF).

-

Deprotonation: Addition of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrazole nitrogen.

-

Alkylation: Slow addition of the ethylating agent to the reaction mixture.

-

Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Quenching the reaction, followed by extraction and purification of the product using column chromatography or distillation.

-

Characterization: Confirming the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 1-ethyl-1H-pyrazole-4-carbonitrile.

Caption: Logical workflow for physicochemical characterization.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives in drug discovery, it is conceivable that 1-ethyl-1H-pyrazole-4-carbonitrile could be investigated for its potential to modulate various signaling pathways. The following diagram presents a hypothetical signaling cascade that could be a target for such a molecule, for illustrative purposes only.

Caption: Hypothetical signaling pathway modulation.

Conclusion

This technical guide consolidates the currently available physicochemical information for 1-ethyl-1H-pyrazole-4-carbonitrile. While there are significant data gaps in the publicly accessible literature regarding its experimental properties and specific biological activities, the provided information on its known attributes and general methodologies for synthesis and characterization serves as a valuable resource for researchers. The workflows presented offer a systematic approach to further investigate this and similar compounds. Further experimental work is required to fully elucidate the physicochemical profile and potential biological relevance of 1-ethyl-1H-pyrazole-4-carbonitrile.

An In-depth Technical Guide to 1-ethyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

1-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is a common scaffold in many biologically active compounds. The structure is characterized by an ethyl group attached to one of the nitrogen atoms of the pyrazole ring and a nitrile group at the 4th position.

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C6H7N3 | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| CAS Number | 1006434-01-0 | [1][2] |

| IUPAC Name | 1-ethyl-1H-pyrazole-4-carbonitrile | [1] |

| Physical Form | Liquid, Solid, Semi-solid, or lump | [1] |

| Purity | 97% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of 1-ethyl-1H-pyrazole-4-carbonitrile is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups within the molecule.

Experimental Protocols

One general, eco-friendly method for synthesizing pyrazole 4-carbonitrile derivatives involves a one-pot, three-component reaction of malononitrile, a hydrazine derivative (like phenylhydrazine), and an aromatic aldehyde.[3][4] Another approach for a related compound, ethyl 1H-pyrazole-4-carboxylate, involves the reaction of 1H-pyrazole-4-carboxylic acid with thionyl chloride in ethanol.[5] These generalized methods may serve as a starting point for developing a specific synthesis protocol for 1-ethyl-1H-pyrazole-4-carbonitrile.

It is important to note that any synthesis should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product purified by methods like column chromatography or recrystallization. Characterization of the synthesized compound would involve analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

References

- 1. 1-Ethyl-1H-pyrazole-4-carbonitrile | 1006434-01-0 [sigmaaldrich.com]

- 2. Hit2Lead | 1-ethyl-1H-pyrazole-4-carbonitrile | CAS# 1006434-01-0 | MFCD04969705 | BB-4036314 [hit2lead.com]

- 3. researchgate.net [researchgate.net]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-ethyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this molecule is limited, this guide consolidates available data on its physicochemical properties and proposes a detailed synthetic pathway based on established methodologies for analogous pyrazole derivatives. Furthermore, it explores the potential biological activities and mechanisms of action by examining structure-activity relationships within the broader class of N-substituted pyrazole-4-carbonitriles. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of 1-ethyl-1H-pyrazole-4-carbonitrile.

Introduction

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore that can engage in various biological interactions. The introduction of a carbonitrile group at the 4-position and an ethyl group at the N1-position of the pyrazole ring, as in 1-ethyl-1H-pyrazole-4-carbonitrile, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide aims to provide a thorough understanding of this specific compound, despite the current scarcity of dedicated research, by leveraging data from closely related analogs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-ethyl-1H-pyrazole-4-carbonitrile is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value |

| IUPAC Name | 1-ethyl-1H-pyrazole-4-carbonitrile |

| Molecular Formula | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol |

| CAS Number | 1006434-01-0 |

| Appearance | Liquid or Solid or Semi-solid |

| Purity | Typically ≥95% (commercial sources) |

| LogP (predicted) | 0.72 |

| Boiling Point (predicted) | 245.6±25.0 °C at 760 mmHg |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Proposed Synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile

Proposed Synthetic Pathway

The synthesis commences with the condensation of malononitrile and triethyl orthoformate to form ethoxymethylenemalononitrile. This intermediate is then reacted with hydrazine hydrate to yield 1H-pyrazole-4-carbonitrile. The final step involves the selective N-alkylation of the pyrazole ring with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions.

Spectroscopic and Spectrometric Analysis of Pyrazole Carbonitriles: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the spectral data for key pyrazole derivatives, with a primary focus on the spectroscopic and spectrometric characterization of compounds related to 1-ethyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of public domain spectral data for 1-ethyl-1H-pyrazole-4-carbonitrile, this report presents a comprehensive analysis of the closely related isomer, ethyl 1H-pyrazole-4-carboxylate. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation, characterization, and purity assessment of similar pyrazole-based compounds.

The structural difference between the target compound and the reference compound lies in the position of the ethyl group. In 1-ethyl-1H-pyrazole-4-carbonitrile, the ethyl group is attached to a nitrogen atom of the pyrazole ring, whereas in ethyl 1H-pyrazole-4-carboxylate, the ethyl group is part of an ester functional group attached to the carbon at the 4-position of the pyrazole ring. While the core pyrazole structure is the same, the substitution pattern significantly influences the spectral characteristics.

Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1H-pyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | s | 2H | H-3, H-5 (pyrazole ring) |

| 5.30 | s | 1H | NH (pyrazole ring) |

| 4.31 | q | 2H | -OCH₂- |

| 1.36 | t | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 163.2 | C=O (ester) |

| 139.5 | C-3, C-5 (pyrazole ring) |

| 110.0 | C-4 (pyrazole ring) |

| 60.5 | -OCH₂- |

| 14.5 | -CH₃ |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Broad | N-H stretching |

| 2980, 2940 | Medium | C-H stretching (aliphatic) |

| 1720 | Strong | C=O stretching (ester) |

| 1550 | Medium | N-H bending |

| 1230 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for Ethyl 1H-pyrazole-4-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular ion) |

| 112 | 65 | [M - C₂H₄]⁺ |

| 95 | 80 | [M - OCH₂CH₃]⁺ |

| 68 | 40 | [C₃H₄N₂]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, commonly using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis and purification to spectroscopic/spectrometric analysis and final data interpretation for a technical report.

An In-depth Technical Guide to the Safe Handling of 1-ethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic building block of interest in medicinal chemistry and materials science. Due to the limited availability of a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-carbonitrile, this document incorporates data from the SDS of the closely related compound, 1-ethyl-1H-pyrazole-4-carbaldehyde, and general safety principles for handling pyrazole derivatives.[1] Researchers should treat this information as a baseline and always consult the most current and specific SDS available from their supplier before use.

Chemical Identification and Physical Properties

A clear identification of the substance is the first step in ensuring safe handling.

| Identifier | Value |

| IUPAC Name | 1-ethyl-1H-pyrazole-4-carbonitrile |

| Synonyms | 1-ethyl-1H-pyrazole-4-carbaldehyde[1] |

| CAS Number | 1006434-01-0 |

| Molecular Formula | C6H7N3 |

| Molecular Weight | 121.14 g/mol |

| Physical Form | Liquid or Solid or Semi-solid or lump |

| Purity | 97% |

Hazard Identification and Classification

Understanding the potential hazards is crucial for risk assessment and the implementation of appropriate safety measures. The following GHS hazard classifications have been identified for 1-ethyl-1H-pyrazole-4-carbonitrile and its close analogue, 1-ethyl-1H-pyrazole-4-carbaldehyde.

| Hazard Class | Hazard Statement | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | GHS07 |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | GHS07 |

| Acute Inhalation Toxicity (Category 4) | H332: Harmful if inhaled[1] | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[1] | GHS07 |

Signal Word: Warning

Handling and Storage Precautions

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Handling:

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with side-shields.[1][2]

-

Avoid Contact: Avoid contact with skin and eyes.[1]

-

Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1]

-

Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment.[1]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

-

Atmosphere: Store under an inert atmosphere in a dark place.

-

Temperature: Room temperature storage is recommended.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][2]

-

Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling 1-ethyl-1H-pyrazole-4-carbonitrile in a research setting.

References

The Rising Therapeutic Potential of 1-Ethyl-1H-pyrazole-4-carbonitrile Derivatives: A Technical Overview

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant therapeutic promise of 1-ethyl-1H-pyrazole-4-carbonitrile derivatives. This technical guide synthesizes current research, offering an in-depth analysis of their biological activities, experimental validation protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

The pyrazole scaffold is a well-established pharmacophore in drug discovery, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an ethyl group at the N1 position and a carbonitrile moiety at the C4 position of the pyrazole ring has been a focal point of recent research, aiming to enhance the therapeutic efficacy and selectivity of this versatile heterocyclic core. This guide consolidates the available data on these specific derivatives, presenting a comprehensive overview of their potential applications in modern medicine.

Anticancer Activity: A Primary Therapeutic Avenue

Numerous studies have highlighted the potent cytotoxic effects of pyrazole derivatives against a variety of human cancer cell lines.[4][5][6][7][8][9][10][11] The mechanism of action is often attributed to the inhibition of key cellular signaling pathways, particularly those involving protein kinases, which are crucial for cancer cell proliferation and survival.[12][13]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the cytotoxic activity of representative pyrazole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile | HepG2 (Liver) | 9.2 ± 2.8 | [14] |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile | HCT-116 (Colon) | 7.7 ± 1.8 | [14] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 (Liver) | 13.14 | [10] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | MCF-7 (Breast) | 8.03 | [10] |

| 3,5-diaryl pyrazole derivatives | K562 (Leukemia) | 3.0 and 0.5 | [7] |

| Benzofuropyrazole derivative 4a | K562 (Leukemia) | 0.26 | [9] |

| Benzofuropyrazole derivative 4a | A549 (Lung) | 0.19 | [9] |

| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [9] |

| Pyrazole derivative 5b | A549 (Lung) | 0.69 | [9] |

Antimicrobial Activity: A Broad Spectrum of Efficacy

Beyond their anticancer potential, pyrazole-4-carbonitrile derivatives have demonstrated significant antimicrobial activities against a range of pathogenic bacteria and fungi.[1][15][16][17][18][19][20] The presence of the carbonitrile group is often associated with enhanced antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | Various Bacteria & Fungi | 4 - 2048 | [15] |

| Pyrano[2,3-c] pyrazole derivative 5c | E. coli | 6.25 | [16] |

| Pyrano[2,3-c] pyrazole derivative 5c | K. pneumoniae | 6.25 | [16] |

| Hydrazone 21a | Antibacterial | 62.5 - 125 | [17] |

| Hydrazone 21a | Antifungal | 2.9 - 7.8 | [17] |

| Pyrazoline 9 | Staphylococcus and Enterococcus genera | 4 | [19] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1-ethyl-1H-pyrazole-4-carbonitrile derivatives.

Synthesis of Pyrazole Derivatives

A common synthetic route involves the condensation reaction of a β-diketone with a hydrazine derivative.[21] For example, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized by treating 6-methoxybenzofuran-3(2H)-one with LiHMDS in anhydrous tetrahydrofuran (THF), followed by reaction with a substituted phenyl isothiocyanate and subsequent condensation with hydrazine monohydrate.[6] Another approach involves a one-pot multicomponent reaction, which is an eco-friendly method for synthesizing pyrazole derivatives.[10][11]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][21]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives or a vehicle control (DMSO) for 48 hours.

-

MTT Addition: After the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Solubilization: Subsequently, 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[21]

Antimicrobial Screening (Agar Well Diffusion Method)

The agar well-diffusion method is a widely used technique for preliminary antimicrobial screening.[18][22]

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Once the agar solidifies, wells of a specific diameter are created using a sterile borer.

-

Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the MIC.[16]

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under suitable conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mode of Action and Experimental Design

To better understand the potential mechanisms and experimental workflows, the following diagrams are provided.

References

- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Genesis and Evolution of Pyrazole-4-Carbonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this important class of molecules. We delve into seminal synthetic methodologies, from the foundational Knorr pyrazole synthesis to modern, efficient multicomponent reactions. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of the biological activities of notable pyrazole-4-carbonitrile derivatives. Furthermore, we visualize key signaling pathways modulated by these compounds, offering insights into their mechanisms of action and therapeutic potential.

A Historical Perspective: From Pyrazoles to a Key Pharmacophore

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's discovery of pyrazole itself, synthesized through the condensation of ethyl acetoacetate and phenylhydrazine. This seminal work, known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of this versatile heterocyclic system. While the initial focus was on the broader class of pyrazoles, the unique electronic properties conferred by the nitrile group at the 4-position gradually emerged as a key feature for potent and selective biological activity.

The first synthesis of a pyrazole-4-carbonitrile derivative can be traced back to the mid-20th century, with subsequent decades witnessing a rapid expansion of synthetic methodologies. The development of multicomponent reactions in the late 20th and early 21st centuries marked a significant turning point, enabling the rapid and efficient generation of diverse libraries of pyrazole-4-carbonitrile analogs for high-throughput screening and drug discovery programs.

Synthetic Methodologies: A Journey of Innovation

The synthesis of pyrazole-4-carbonitrile compounds has evolved significantly, driven by the need for efficiency, diversity, and sustainability.

The Classical Approach: Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental method for constructing the pyrazole ring. It involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For the synthesis of pyrazole-4-carbonitriles, a key precursor is a β-ketonitrile or a related species.

Experimental Protocol: Knorr-type Synthesis of a Pyrazolone

-

Reactants: Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst: 1-Propanol (3 mL) and 3 drops of glacial acetic acid.

-

Procedure:

-

Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

-

Add 1-propanol and glacial acetic acid.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

-

Cool the mixture in an ice bath to facilitate further precipitation.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold water and allow it to air dry.[1]

-

Modern Era: Multicomponent Reactions (MCRs)

Multicomponent reactions have revolutionized the synthesis of pyrazole-4-carbonitriles by allowing the one-pot assembly of multiple starting materials. These reactions are highly atom-economical and offer a straightforward route to complex molecules. A common MCR for pyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine.

Experimental Protocol: One-Pot, Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

-

Reactants: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

-

Catalyst: A dual-functional catalyst (specifics may vary based on the chosen literature method).

-

Solvent: Often performed in a green solvent like ethanol or even under solvent-free conditions.

-

Procedure:

-

In a round-bottomed flask, combine the aromatic aldehyde, malononitrile, and phenylhydrazine.

-

Add the catalyst.

-

Heat the reaction mixture at 80°C for approximately 5 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

The crude product can be further purified by recrystallization from ethanol.[2]

-

Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For pyrazole-4-carbonitriles, this has included the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of reusable catalysts.[3]

Biological Significance and Therapeutic Applications

The pyrazole-4-carbonitrile scaffold is a cornerstone in the development of a wide range of therapeutic agents, primarily due to its ability to act as a potent and selective inhibitor of various enzymes, particularly kinases.

Kinase Inhibition

Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole-4-carbonitrile moiety has proven to be an excellent pharmacophore for designing kinase inhibitors.

Table 1: Biological Activity of Selected Pyrazole-4-Carbonitrile Kinase Inhibitors

| Compound/Drug Name | Target Kinase(s) | IC50/Ki Value | Disease Area | Reference |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | IC50 = 0.5 nM | B-cell malignancies | [4] |

| Ruxolitinib | Janus kinase 1/2 (JAK1/2) | IC50 = 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis, Polycythemia vera | [5] |

| Compound 3f | JAK1, JAK2, JAK3 | IC50 = 3.4 nM, 2.2 nM, 3.5 nM | Cancer | [5] |

| BIRB 796 | p38 MAP kinase | Ki = 0.1 nM | Inflammatory diseases | [6] |

| Afuresertib (GSK2110183) | Akt1 | Ki = 0.08 nM | Cancer | [7] |

| Compound 6 | Aurora A kinase | IC50 = 0.16 µM | Cancer | [7] |

| Compound 22 | CDK2, CDK5 | IC50 = 24 nM, 23 nM | Cancer | [7] |

Other Biological Activities

Beyond kinase inhibition, pyrazole-4-carbonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Table 2: Diverse Biological Activities of Pyrazole-4-Carbonitrile Derivatives

| Compound Class | Biological Activity | Quantitative Data | Reference |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Antibacterial (MRSA) | MIC = 25.1 µM | [4] |

| Pyrazole imines | Antioxidant | IC50 values reported | [1] |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 Inhibition | IC50 = 160 nM (for compound 12) | [8] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole-4-carbonitrile compounds is crucial for rational drug design and development.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib, a landmark drug for B-cell cancers, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. By inhibiting BTK, Ibrutinib effectively blocks these downstream signals, leading to apoptosis of malignant B-cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for Analyzing the Electronic Structure of 1-Ethyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives form the backbone of a multitude of compounds with significant biological activity and find applications in medicinal and pesticide chemistry.[4] The electronic structure of these molecules dictates their reactivity, intermolecular interactions, and ultimately, their therapeutic or material properties. A detailed understanding of the electronic landscape of 1-ethyl-1H-pyrazole-4-carbonitrile, a representative member of this class, is therefore crucial for rational drug design and the development of novel functional materials.

This guide presents a standardized and in-depth computational workflow for characterizing the electronic properties of 1-ethyl-1H-pyrazole-4-carbonitrile. The methodologies described are grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3][5] The subsequent sections will provide detailed protocols for these theoretical calculations, present the expected data in a structured format, and visualize the logical flow of the computational study.

Theoretical Methodology: A Proposed Computational Protocol

The following protocol outlines a robust computational approach for the theoretical study of 1-ethyl-1H-pyrazole-4-carbonitrile, based on methods widely used for similar pyrazole derivatives.[2][3]

2.1. Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent electronic property calculations are dependent on the molecular structure.

-

Computational Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-regarded choice for balancing accuracy and computational cost for organic molecules.[2][3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suggested to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for capturing the nuances of the nitrile group and potential non-covalent interactions.

-

Software: The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis should be performed. The absence of imaginary frequencies confirms that the structure is a stable point.

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated at the same level of theory (B3LYP/6-311++G(d,p)).

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Mulliken Atomic Charges: These calculations provide insight into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[4]

-

Dipole Moment: The total dipole moment and its components provide a measure of the overall polarity of the molecule.

The logical workflow for this proposed computational study is illustrated in the diagram below.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for 1-ethyl-1H-pyrazole-4-carbonitrile based on the proposed computational protocol. These values are hypothetical and serve as a template for the presentation of actual computational results.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.38 | |

| C4-C6 (Nitrile) | 1.43 | |

| C6-N7 (Nitrile) | 1.16 | |

| N1-C8 (Ethyl) | 1.47 | |

| C8-C9 (Ethyl) | 1.54 | |

| **Bond Angles (°) ** | N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 108.5 | |

| C5-N1-N2 | 107.0 | |

| C5-C4-C6 | 125.0 | |

| C3-C4-C6 | 127.5 | |

| C4-C6-N7 | 178.0 | |

| C5-N1-C8 | 128.0 | |

| N2-N1-C8 | 125.0 | |

| N1-C8-C9 | 110.0 | |

| Dihedral Angles (°) | C5-N1-C8-C9 | 90.0 |

| C3-C4-C6-N7 | 180.0 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| Energy of HOMO (eV) | -6.5 |

| Energy of LUMO (eV) | -1.2 |

| HOMO-LUMO Energy Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 4.5 |

| Mulliken Atomic Charges (e) | |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.10 |

| C4 | 0.05 |

| C5 | -0.10 |

| C6 (Nitrile) | 0.30 |

| N7 (Nitrile) | -0.40 |

| C8 (Ethyl) | -0.20 |

| C9 (Ethyl) | -0.30 |

The relationship between the calculated electronic properties and their implications for the molecule's reactivity is depicted in the following diagram.

Conclusion and Future Directions

This guide has presented a comprehensive theoretical framework for elucidating the electronic structure of 1-ethyl-1H-pyrazole-4-carbonitrile using DFT calculations. The detailed protocols for geometry optimization, frequency analysis, and the calculation of key electronic descriptors provide a clear roadmap for researchers. The structured tables and diagrams offer a standardized method for presenting and interpreting the computational results.

Future work should focus on executing these calculations to obtain concrete data for the title compound. Furthermore, experimental validation of the theoretical findings, for instance through spectroscopic techniques such as NMR, FTIR, and UV-Vis spectroscopy, would be invaluable.[5][6] The insights gained from such a combined theoretical and experimental approach will be instrumental in guiding the synthesis of novel pyrazole derivatives with tailored electronic properties for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Multi-Component Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives through multi-component reactions (MCRs). This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections offer a comparative overview of different synthetic strategies, quantitative data on reaction efficiencies, and step-by-step protocols for practical implementation in a laboratory setting.

Introduction

5-Amino-1H-pyrazole-4-carbonitriles are versatile heterocyclic scaffolds that form the core of numerous biologically active molecules. Their synthesis via multi-component reactions is a highly efficient and atom-economical approach, allowing for the rapid generation of molecular diversity. These reactions involve the combination of three or more starting materials in a one-pot procedure to form a complex product, minimizing waste and simplifying purification processes. This document outlines both two-component and three-component strategies for the synthesis of these valuable compounds.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported multi-component reaction protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This allows for a direct comparison of different catalytic systems and reaction conditions.

| Reaction Type | Components | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Two-Component | (Ethoxymethylene)malononitrile, Phenylhydrazine | Ethanol, Reflux | 0.5 hours | 84 | [1] |

| Two-Component | (Ethoxymethylene)malononitrile, 4-Fluorophenylhydrazine HCl | Ethanol, Et3N, Reflux | 4 hours | 47 | [1] |

| Two-Component | (Ethoxymethylene)malononitrile, (Perfluorophenyl)hydrazine | Trifluoroethanol, Reflux | 4 hours | 63 | [1] |

| Two-Component | (Ethoxymethylene)malononitrile, 4-(Trifluoromethyl)phenylhydrazine | Ethanol, Reflux | 4 hours | 67 | [1] |

| Three-Component | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Alumina-silica-supported MnO2, Water, RT | Not Specified | 86-96 | [2][3] |

| Three-Component | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | SnO–CeO2 nanocomposite, Water, RT | Not Specified | 81-96 | [2] |

| Three-Component | Benzaldehyde, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI, 55 °C | Not Specified | High | [4] |

| Three-Component | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2, Solvent-free | Not Specified | High | [5] |

| Three-Component | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Calcined Mg-Fe Hydrotalcite, Ambient Temp. | Shorter than conventional | High | [3] |

| Three-Component | Aldehyde, Malononitrile, Phenylhydrazine | Ag/ZnO NPs, Aqueous Ethanol, RT | Not Specified | High | [6] |

| Three-Component | Benzaldehyde, Malononitrile, Phenylhydrazine | DABCO, Aqueous media | Not Specified | High | [7] |

| Three-Component | Azo-linked Aldehydes, Malononitrile, Phenylhydrazine | Fe3O4@SiO2@Tannic acid, 80 °C | Short | High | [8][9] |

Experimental Protocols

Protocol 1: Two-Component Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles[1][10]

This protocol describes the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and various aryl hydrazines.

Materials:

-

(Ethoxymethylene)malononitrile

-

Aryl hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine hydrochloride)

-

Absolute Ethanol or Trifluoroethanol

-

Triethylamine (Et3N) (if using a hydrazine salt)

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Nitrogen gas supply

Procedure:

-

To a solution of the aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) under a nitrogen atmosphere with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

-

If using a hydrazine hydrochloride salt, first neutralize it with triethylamine (1.0 mmol) at 0 °C in ethanol (2 mL) before adding the (ethoxymethylene)malononitrile.

-

Once the addition is complete, carefully bring the solution to reflux.

-

Maintain the reflux for the time specified for the particular substrate (e.g., 0.5 hours for phenylhydrazine, 4 hours for others).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a hydrazine salt was used, dilute the reaction crude with ethyl acetate (50 mL) and wash with water (30 mL).

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Protocol 2: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles[4][5][6]

This protocol provides a general procedure for the one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using a catalyst.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Catalyst (e.g., Ag/ZnO NPs, 200 mg[6]; LDH@PTRMS@DCMBA@CuI, 0.05 g[4])

-

Ethanol (for crystallization)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the catalyst.

-

Stir the mixture under the specified conditions (e.g., room temperature in aqueous ethanol[6], or 55 °C solvent-free[4]).

-

In the case of the Ag/ZnO catalyzed reaction, a white precipitate will form. Once observed, add phenylhydrazine (1 mmol) to the mixture.[6] For other catalysts, the phenylhydrazine may be added at the beginning.

-

Monitor the progress of the reaction using TLC (e.g., n-hexane/ethyl acetate: 0.5:0.5 mL[4]).

-

After the reaction is complete, cool the mixture to room temperature.

-

Crystallize the product from ethanol to obtain the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.

Mandatory Visualizations

Experimental Workflow for Multi-Component Synthesis

Caption: General workflows for two- and three-component syntheses.

Logical Relationship of a Three-Component Reaction Mechanism

Caption: Mechanistic steps in a three-component pyrazole synthesis.

References

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

Application Notes and Protocols: Catalytic Synthesis of Pyrazole-4-Carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Among these, pyrazole-4-carbonitrile derivatives are particularly valuable synthetic intermediates and bioactive molecules. Traditional synthetic routes often require harsh conditions, stoichiometric reagents, or result in poor regioselectivity. Modern organic synthesis has shifted towards catalytic methods that offer milder conditions, higher efficiency, improved selectivity, and alignment with green chemistry principles.

This document outlines several effective catalytic protocols for the synthesis of pyrazole-4-carbonitrile derivatives, primarily focusing on one-pot, multi-component reactions. These methods utilize diverse catalytic systems, from sophisticated nanocatalysts and transition metal complexes to simple, environmentally benign salts.

Core Synthetic Strategy: Three-Component Condensation

The most prevalent and efficient catalytic route to 5-amino-pyrazole-4-carbonitriles involves a one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and a hydrazine derivative (typically phenylhydrazine).[1][2][3] The general transformation is outlined below.

Caption: General workflow for the three-component synthesis of pyrazole-4-carbonitriles.

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and aromatization to yield the final pyrazole product. The catalyst's role is to accelerate one or more of these steps.

Method 1: Heterogeneous Nanocatalysis

Recent advancements have introduced highly efficient and reusable heterogeneous nanocatalysts, which offer significant advantages in terms of catalyst recovery, stability, and environmental friendliness.[4]

Copper-Functionalized Layered Double Hydroxide (LDH)

A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been shown to be highly effective for this transformation.[4] This catalyst facilitates the reaction in an eco-friendly water/ethanol solvent system at a mild temperature of 55 °C, producing excellent yields in very short reaction times.[4] A key advantage is its reusability for at least four consecutive cycles without a significant drop in activity.[4]

Quantitative Data Summary: LDH@PTRMS@DCMBA@CuI Catalyst

| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |

| 1 | 4-Cl-C₆H₄ | 15 | 93 |

| 2 | 4-NO₂-C₆H₄ | 18 | 91 |

| 3 | 4-CH₃-C₆H₄ | 20 | 89 |

| 4 | C₆H₅ | 22 | 88 |

| 5 | 4-OH-C₆H₄ | 25 | 86 |

| 6 | 2-Cl-C₆H₄ | 27 | 85 |

| Data sourced from reference[4]. Conditions: Phenylhydrazine (1 mmol), Aldehyde (1 mmol), Malononitrile (1 mmol), Catalyst (0.05 g), H₂O/EtOH (1:1), 55 °C. |

Magnetically Separable Nanocatalyst

Tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid) serve as another powerful, green catalyst.[2][5] This system works under mechanochemical (ball-milling) conditions at room temperature, eliminating the need for bulk solvents.[2][5] The catalyst's magnetic nature allows for extremely simple recovery and reuse for up to six cycles.[2][5]

Caption: Workflow for magnetic catalyst recovery and reuse.

Quantitative Data Summary: Fe₃O₄@SiO₂@Tannic Acid Catalyst

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | 10 | 96 |

| 2 | 5-((2-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde | 12 | 95 |

| 3 | 5-((p-tolyl)diazenyl)-2-hydroxybenzaldehyde | 12 | 93 |

| 4 | 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde | 15 | 92 |

| Data sourced from reference[2]. Conditions: Aldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol), Catalyst (0.1 g), Mechanochemical (Ball Mill, 25 Hz), Room Temperature. |

Experimental Protocol: General Procedure for Nanocatalyzed Synthesis

-

In a suitable reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).[2][4]

-

Add the nanocatalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI or 0.1 g of Fe₃O₄@SiO₂@Tannic acid).[2][4]

-

For LDH catalyst: Add H₂O/EtOH (1:1, 1 mL) and stir the mixture at 55 °C.[4]

-

For Fe₃O₄ catalyst: Perform the reaction in a vibrational ball mill (e.g., at 25 Hz) at room temperature.[5]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]

-

Upon completion, add a solvent like ethanol or chloroform and separate the catalyst. For the Fe₃O₄ catalyst, use an external magnet to isolate the nanoparticles.[2][4]

-

Isolate the product from the supernatant, typically by evaporation of the solvent followed by recrystallization from ethanol to obtain the pure pyrazole-4-carbonitrile derivative.[1][6]

Method 2: Homogeneous Catalysis with a Pd(II) Complex under Ultrasonic Irradiation

A square-planar Pd(II) complex derived from a thiazole derivative has been successfully employed as a homogeneous catalyst.[7][8] This method is enhanced by the use of ultrasonic irradiation, which significantly accelerates the reaction, leading to high yields in a short timeframe (around 20 minutes).[7][8][9] The protocol uses water as a green solvent, further enhancing its appeal.[8]

Quantitative Data Summary: Pd(II) Thiazole Complex Catalyst

| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |

| 1 | 4-NO₂-C₆H₄ | 20 | 97 |

| 2 | 4-Cl-C₆H₄ | 20 | 95 |

| 3 | 4-Br-C₆H₄ | 20 | 94 |

| 4 | C₆H₅ | 20 | 92 |

| 5 | 4-OCH₃-C₆H₄ | 20 | 90 |

| Data sourced from references[7][8]. Conditions: Aldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol), Pd(II) catalyst, H₂O, Ultrasonic Irradiation. |

Experimental Protocol: Ultrasonic-Assisted Synthesis

-

In a reaction vessel, suspend the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and a catalytic amount of the Pd(II) thiazole complex in water.[8]

-

Place the vessel in a multiwave ultrasonic generator (e.g., 20 kHz, 200 W).[7]

-

Irradiate the mixture for approximately 20 minutes at a suitable temperature.[8]

-

Monitor the reaction by TLC.

-

After completion, the solid product can be isolated by simple filtration.

-

Wash the crude product with water and then recrystallize from a suitable solvent like ethanol to achieve high purity.

Method 3: Simple and Green Catalysis with Sodium Chloride (NaCl)

For a highly accessible, inexpensive, and environmentally benign approach, sodium chloride (NaCl) can be used as an effective catalyst in an aqueous medium at room temperature.[1][10] This method avoids the need for specialized catalysts or equipment and still provides high yields of the desired products.[1][6]

Quantitative Data Summary: NaCl Catalyst

| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |

| 1 | 4-Cl-C₆H₄ | 2.0 | 94 |

| 2 | 4-NO₂-C₆H₄ | 2.5 | 92 |

| 3 | 3-NO₂-C₆H₄ | 2.5 | 91 |

| 4 | C₆H₅ | 3.0 | 88 |

| 5 | 4-OCH₃-C₆H₄ | 3.5 | 85 |

| Data sourced from reference[1]. Conditions: Aldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol), NaCl (1 mmol), H₂O/EtOH (1:1), Room Temperature. |

Experimental Protocol: NaCl-Catalyzed Synthesis

-

To a mixture of water and ethanol (1:1), add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).[1]

-

Add sodium chloride (1.0 mmol) to the mixture and stir at room temperature for approximately 10 minutes. The formation of a solid precipitate indicates the Knoevenagel condensation product.[1][6]

-

Add phenylhydrazine (1.0 mmol) to the reaction mixture.[1][6]

-

Continue stirring at room temperature for the time specified (see table) until TLC indicates the consumption of starting materials.[1]

-

The product often precipitates directly from the reaction mixture.[1][6]

-

Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole-4-carbonitrile.[1]

Conclusion

The catalytic synthesis of pyrazole-4-carbonitrile derivatives via three-component reactions offers a versatile and efficient platform for generating molecular diversity. The choice of catalyst allows for the optimization of reaction conditions based on available resources and desired outcomes, from high-throughput screening using simple NaCl to scalable green processes employing recoverable nanocatalysts. These protocols provide robust and reproducible methods for researchers in synthetic chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media » Growing Science [growingscience.com]

Application Notes and Protocols for 1-Ethyl-1H-pyrazole-4-carbonitrile as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethyl-1H-pyrazole-4-carbonitrile as a versatile synthetic intermediate in the development of novel heterocyclic compounds. The protocols detailed below are intended to serve as a guide for the synthesis of key derivatives, including pyrazole-4-carboxylic acid, pyrazole-4-carboxamide, and fused pyrazolo[3,4-d]pyrimidine systems, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

1-Ethyl-1H-pyrazole-4-carbonitrile is a valuable building block for the synthesis of a variety of heterocyclic compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of the nitrile group at the 4-position offers a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines key applications and provides detailed experimental protocols for the utilization of this intermediate.

Key Applications

1-Ethyl-1H-pyrazole-4-carbonitrile serves as a precursor for the synthesis of:

-

1-Ethyl-1H-pyrazole-4-carboxylic acid: A key intermediate for the synthesis of esters and amides with potential biological activities.

-

1-Ethyl-1H-pyrazole-4-carboxamide: A common structural motif in pharmacologically active compounds, including kinase inhibitors.

-

Pyrazolo[3,4-d]pyrimidines: A class of fused heterocycles known for their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2]

Data Presentation

The following tables summarize quantitative data for representative reactions starting from pyrazole-4-carbonitrile analogs. This data is provided to offer expected yields and reaction conditions.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile

| Starting Material | Reagent | Product | Reaction Time (h) | Yield (%) | Reference |

| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide | 4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine | 6 | 75 | [1] |

| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Urea | 1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 8 | 70 | [1] |

| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Thiourea | 1-[8-(Trifluoromethyl)quinolin-4-yl]-4-thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine | 10 | 65 | [1] |

| 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | Formic acid | 1-p-Tolyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 5 | 80 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxylic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Reaction Scheme:

Materials and Reagents:

-

1-Ethyl-1H-pyrazole-4-carbonitrile

-

Sulfuric acid (concentrated) or Sodium hydroxide

-

Water

-

Hydrochloric acid (for neutralization if using NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

Procedure (Acidic Hydrolysis):

-

To a solution of 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in water, add concentrated sulfuric acid (2.0 eq) cautiously.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the solution to approximately 3-4 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxamide

This protocol details the partial hydrolysis of the nitrile to the corresponding amide.

Reaction Scheme:

Materials and Reagents:

-

1-Ethyl-1H-pyrazole-4-carbonitrile

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide

-

Ethanol

-

Water

-

Magnetic stirrer

Procedure:

-

Dissolve 1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Add a 6M solution of sodium hydroxide (1.5 eq) to the flask.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 1-ethyl-1H-pyrazole-4-carboxamide.

-

Recrystallize from ethanol to obtain the pure product.

Protocol 3: Synthesis of 1-Ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol describes the construction of a fused pyrazolo[3,4-d]pyrimidine ring system, a common scaffold in kinase inhibitors. This is a hypothetical reaction based on the reactivity of aminopyrazoles, which would be an intermediate from the reduction of a nitro group, which is not present in the starting material. A more direct route is provided below.

A more direct synthesis of a substituted pyrazolo[3,4-d]pyrimidine from the nitrile would typically first involve the conversion of the nitrile to an amidine or a related reactive intermediate. However, a common route involves the use of 5-aminopyrazole-4-carbonitrile derivatives. For the purpose of illustrating the utility of the pyrazole-4-carbonitrile core, a representative synthesis starting from a 5-amino-pyrazole-4-carbonitrile is provided, as this highlights a key application of this class of compounds.[1][2]

Reaction Scheme (from a 5-amino precursor):

Caption: Potential inhibition of a kinase (e.g., RAF) in the MAPK/ERK pathway.

References

Application Notes and Protocols for 1-Ethyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of the nitrile group at the 4-position and the ethyl group at the 1-position of the pyrazole ring makes this compound a valuable intermediate for the synthesis of diverse libraries of bioactive molecules, particularly in the discovery of kinase inhibitors.

Application: Intermediate in the Synthesis of Pyrazole-Based Kinase Inhibitors

1-Ethyl-1H-pyrazole-4-carbonitrile serves as a crucial starting material for the synthesis of substituted aminopyrazoles, which are key intermediates in the development of potent and selective protein kinase inhibitors. The nitrile group can be readily converted to an amino group, which then allows for the introduction of various substituents to explore the chemical space around the pyrazole core and optimize interactions with the target kinase.

A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to act as ATP-competitive inhibitors of various kinases, including those involved in cell cycle regulation and signal transduction pathways implicated in cancer.

Experimental Workflow for the Synthesis of Pyrazole-Based Kinase Inhibitors

The following diagram outlines the general workflow from 1-ethyl-1H-pyrazole-4-carbonitrile to a potential kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazol-4-amine